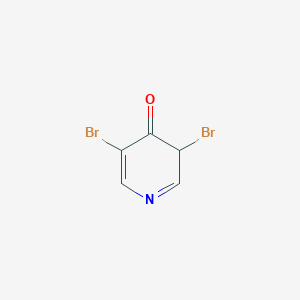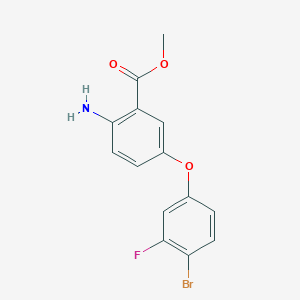
3,5-Dibromopyridin-4(3H)-one
Vue d'ensemble
Description
3,5-Dibromopyridine is a chemical compound with the formula C5H3Br2N . It has a molecular weight of 236.892 . Another similar compound is 3,5-Dibromo-4-pyridinamine, which has a molecular formula of C5H4Br2N2 and an average mass of 251.907 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromopyridine consists of a pyridine ring with bromine atoms at the 3 and 5 positions . The structure of 3,5-Dibromo-4-pyridinamine is similar, but it also contains an amine group at the 4 position .Applications De Recherche Scientifique
Polymer Synthesis and Functionalization
The compound has been utilized in the preparation of dibromopyridines with –(CH2)m–SO3Na groups, which are subsequently converted into polymers exhibiting proton conducting properties and high stability towards oxidation. This illustrates its role in creating functional materials for potential applications in energy and electronics (Takei et al., 2012).
Catalysis and Organic Synthesis
Research highlights its importance in regioselective Suzuki cross-coupling reactions, offering a pathway to synthesize substituted pyridines that are challenging to prepare by other means. This capability underlines its utility in creating complex organic molecules for pharmaceuticals and agrochemicals (Sicre et al., 2006).
Drug Design and Biological Studies
The compound has been foundational in the design and analysis of novel molecules with potential biological activity. For instance, a study focused on the structure and antioxidant activity of a novel phthalide derivative, indicating the compound's role in developing new therapeutic agents (Yılmaz et al., 2020).
Material Science and Engineering
3,5-Dibromopyridin-4(3H)-one derivatives have been applied in the development of electronic materials, such as in the synthesis of diferrocenylpyridine, showcasing its application in creating components for electronic devices and sensors (Wright et al., 2012).
Computational Chemistry and Molecular Design
The compound is also significant in computational studies aimed at designing novel antibacterial agents. Using QSAR methods based on MOLMAP descriptors, researchers have proposed new derivatives with enhanced activity, illustrating the compound's potential in facilitating drug discovery processes (Sabet et al., 2012).
Propriétés
IUPAC Name |
3,5-dibromo-3H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVNAXWYRMETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=C(C(=O)C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)



![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)
![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)





![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466495.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)